molecular formula C11H19Cl2N3 B1405685 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 1803600-56-7

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No. B1405685
M. Wt: 264.19 g/mol
InChI Key: OBUBYRJQNUWCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the formula C11H19Cl2N3 and a molecular weight of 264.19 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring at position 2 . The SMILES string for this compound is CC1=CC(=NC(=N1)C2CCNCC2)C.Cl.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride are not fully detailed in the available resources. It is known that the compound has a molecular weight of 264.19 .

Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding

Studies on compounds similar to 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, have focused on their crystal structures and hydrogen bonding patterns. These compounds exhibit nonplanar conformations and are linked by N-H...N and N-H...O hydrogen bonds, which is significant for understanding the molecular interactions and aggregation behavior of such pyrimidine derivatives (Trilleras et al., 2008).

2. Antimicrobial Activity

Pyrimidine derivatives, including those structurally related to 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed potential in inducing bacterial cell membrane rupture and disintegration, highlighting their possible applications in developing new antimicrobial agents (Bhat & Begum, 2021).

3. Inhibition of Iron Corrosion

Research on piperidine derivatives has included studies on their role in corrosion inhibition. For instance, derivatives like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide have been investigated for their ability to inhibit the corrosion of iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

4. Synthesis of Novel Heterocyclic Compounds

Pyrimidine compounds, including those related to 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, have been used in the synthesis of novel heterocyclic compounds with potential insecticidal and antibacterial properties. These studies contribute to the development of new bioactive compounds in the fields of agriculture and medicine (Deohate & Palaspagar, 2020).

5. Structural Investigations and Hydrogen Bonding in Salts

Research into the crystalline structures of salts containing pyrimidine derivatives reveals insights into hydrogen bonding and molecular interactions. These studies are crucial for understanding the molecular recognition processes in pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

properties

IUPAC Name

4,6-dimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBYRJQNUWCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 2
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 3
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 4
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 5
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 6
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

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